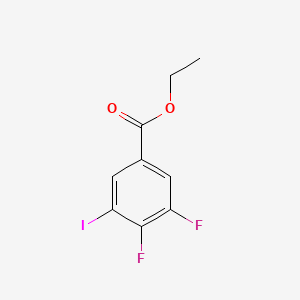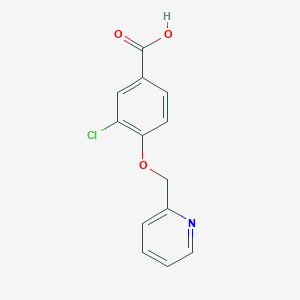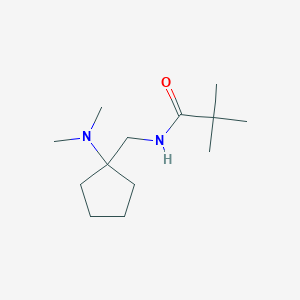
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide: is a synthetic organic compound with the molecular formula C13H26N2O It is characterized by the presence of a dimethylamino group attached to a cyclopentyl ring, which is further connected to a pivalamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide typically involves the reaction of 1-(dimethylamino)cyclopentylmethanol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-(dimethylamino)cyclopentylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the cyclopentyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may impart specific pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclopentyl ring provides structural rigidity, while the pivalamide moiety can enhance the compound’s lipophilicity and membrane permeability.
相似化合物的比较
- n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide
- N,N-Dimethylpivalamide
- N,N-Dimethyl-tert-butylcarboxamide
Comparison: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is unique due to the presence of both a cyclopentyl ring and a pivalamide moiety. This combination imparts distinct chemical and physical properties compared to similar compounds. For example, N,N-Dimethylpivalamide lacks the cyclopentyl ring, which may affect its reactivity and biological activity. Similarly, n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide contains an additional methyl group, which can influence its steric and electronic properties.
属性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC 名称 |
N-[[1-(dimethylamino)cyclopentyl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H26N2O/c1-12(2,3)11(16)14-10-13(15(4)5)8-6-7-9-13/h6-10H2,1-5H3,(H,14,16) |
InChI 键 |
HPUAQHWMHYRQBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCC1(CCCC1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


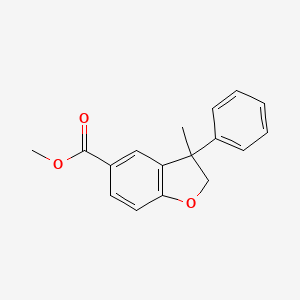
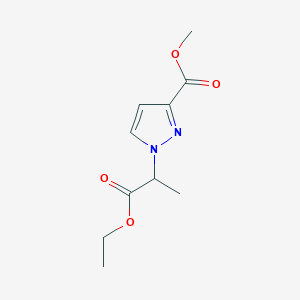
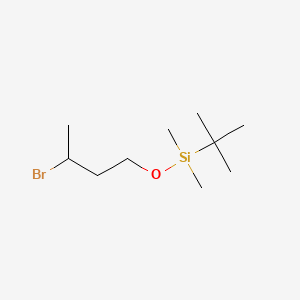
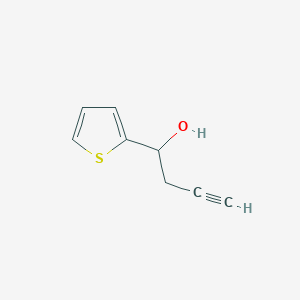

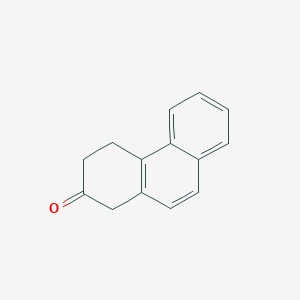
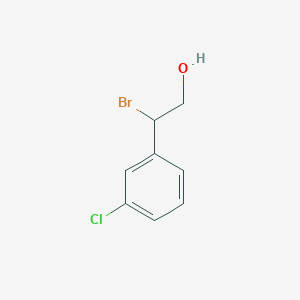
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
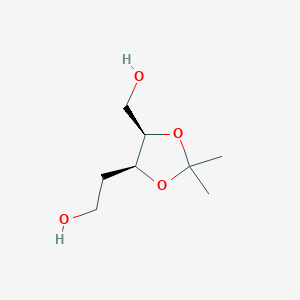

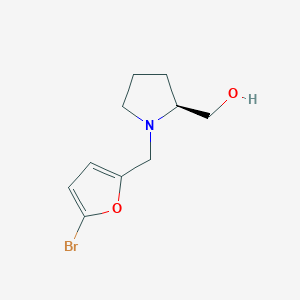
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
